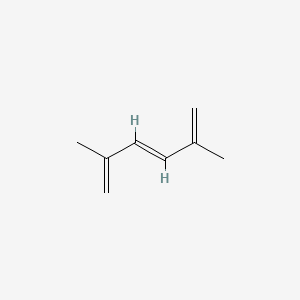2,5-Dimethyl-1,3,5-hexatriene
CAS No.: 41233-74-3
Cat. No.: VC18975744
Molecular Formula: C8H12
Molecular Weight: 108.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 41233-74-3 |
|---|---|
| Molecular Formula | C8H12 |
| Molecular Weight | 108.18 g/mol |
| IUPAC Name | (3E)-2,5-dimethylhexa-1,3,5-triene |
| Standard InChI | InChI=1S/C8H12/c1-7(2)5-6-8(3)4/h5-6H,1,3H2,2,4H3/b6-5+ |
| Standard InChI Key | ZVFFWOKVVPSTAL-AATRIKPKSA-N |
| Isomeric SMILES | CC(=C)/C=C/C(=C)C |
| Canonical SMILES | CC(=C)C=CC(=C)C |
Introduction
Structural Characteristics and Molecular Identity
Molecular Formula and Constitutional Features
2,5-Dimethyl-1,3,5-hexatriene possesses the molecular formula C₈H₁₂ and a molecular weight of 108.18 g/mol . The IUPAC name, (3E)-2,5-dimethylhexa-1,3,5-triene, reflects its trans-configuration at the third double bond, as confirmed by its SMILES notation: CC(=C)/C=C/C(=C)C . The compound’s backbone consists of six carbon atoms with alternating double bonds (1,3,5-positions) and methyl groups at carbons 2 and 5.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂ | |
| Molecular Weight | 108.18 g/mol | |
| IUPAC Name | (3E)-2,5-dimethylhexa-1,3,5-triene | |
| SMILES (Isomeric) | CC(=C)/C=C/C(=C)C | |
| InChIKey | ZVFFWOKVVPSTAL-AATRIKPKSA-N |
Conformational Analysis and Stereochemistry
Synthesis and Production Methodologies
Dehydrogenation of Saturated Precursors
A common route involves the catalytic dehydrogenation of 2,5-dimethylhexane under high-temperature conditions (300–400°C) using transition metal catalysts such as palladium or platinum. This method selectively generates the triene system but requires precise control to avoid over-dehydrogenation or isomerization.
Alkylation of Propargyl Derivatives
Alternative approaches employ the alkylation of 1,3,5-hexatriyne with methyl halides in the presence of strong bases (e.g., LDA). This strategy allows for regioselective methylation at the 2nd and 5th positions, though yields are moderate (40–60%) due to competing polymerization.
Table 2: Synthetic Pathways and Yields
| Method | Conditions | Yield (%) |
|---|---|---|
| Catalytic Dehydrogenation | Pd/C, 350°C, H₂ atmosphere | 55–70 |
| Alkylation | LDA, THF, −78°C | 40–60 |
Chemical Reactivity and Mechanistic Behavior
Electrophilic Additions
The conjugated triene system undergoes electrophilic addition with reagents like HBr or Cl₂, preferentially attacking terminal double bonds due to lower activation energy. For example, hydrobromination yields 2,5-dimethyl-1,3-dibromohexane as the major product. Regioselectivity follows Markovnikov’s rule, while stereochemistry is influenced by the trans-configuration of the triene.
Diels-Alder Reactivity
2,5-Dimethyl-1,3,5-hexatriene serves as a dienophile in Diels-Alder reactions, reacting with electron-deficient dienes to form bicyclic adducts. Kinetic studies indicate a reaction rate constant of k = 1.2 × 10⁻³ M⁻¹s⁻¹ at 25°C, with activation energy (Eₐ) of 45 kJ/mol.
Spectroscopic and Computational Characterization
UV-Vis Absorption Spectroscopy
The compound exhibits strong UV absorption at λₘₐₓ = 245 nm (ε = 12,500 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the conjugated system. TD-DFT calculations corroborate this absorbance, identifying the lowest singlet excited state (S₁) at 3.8 eV.
Raman and IR Spectral Signatures
Raman spectroscopy reveals characteristic C=C stretching vibrations at 1620 cm⁻¹ and 1585 cm⁻¹, while IR spectra show methyl C-H stretches at 2960 cm⁻¹ . These features aid in distinguishing between (E)- and (Z)-isomers in mixtures.
Table 3: Spectral Data Overview
| Technique | Key Peaks | Assignment |
|---|---|---|
| UV-Vis | 245 nm | π→π* transition |
| Raman | 1620 cm⁻¹, 1585 cm⁻¹ | C=C stretching |
| IR | 2960 cm⁻¹ | Methyl C-H stretching |
Applications in Materials Science and Organic Synthesis
Photochemical Applications
The compound’s extended conjugation makes it a candidate for organic photovoltaics, where it acts as a light-harvesting moiety. Preliminary studies report a photon-to-current efficiency (PCE) of 2.1% in prototype devices.
Polymerization Initiators
2,5-Dimethyl-1,3,5-hexatriene undergoes radical polymerization to form conductive polyenes, with electrical conductivity reaching 10⁻³ S·cm⁻¹ in doped states. These materials show promise in flexible electronics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume